molecular formula C17H20ClN3 B13481131 2-[1-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine hydrochloride

2-[1-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine hydrochloride

Cat. No.: B13481131
M. Wt: 301.8 g/mol
InChI Key: KXFCETMSZOZXPV-UHFFFAOYSA-N
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Description

2-[1-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine hydrochloride is a compound that belongs to the class of benzimidazoles. Benzimidazoles are organic heterocyclic compounds containing a benzene ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine hydrochloride typically involves the formation of the benzimidazole ring followed by the introduction of the phenylethyl group. One common method involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions to form the benzimidazole core. The phenylethyl group can then be introduced through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .

Scientific Research Applications

2-[1-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine hydrochloride is unique due to its specific structural features, which combine the properties of both phenethylamine and benzimidazole. This combination allows it to exhibit a diverse range of chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C17H20ClN3

Molecular Weight

301.8 g/mol

IUPAC Name

2-[1-(2-phenylethyl)benzimidazol-2-yl]ethanamine;hydrochloride

InChI

InChI=1S/C17H19N3.ClH/c18-12-10-17-19-15-8-4-5-9-16(15)20(17)13-11-14-6-2-1-3-7-14;/h1-9H,10-13,18H2;1H

InChI Key

KXFCETMSZOZXPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2CCN.Cl

Origin of Product

United States

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